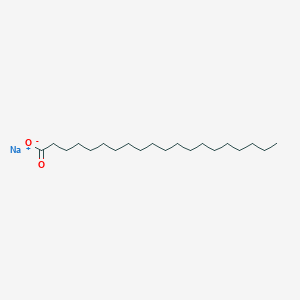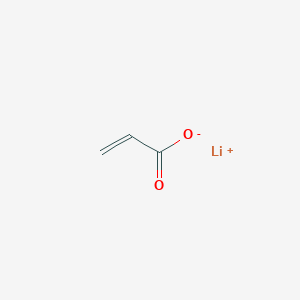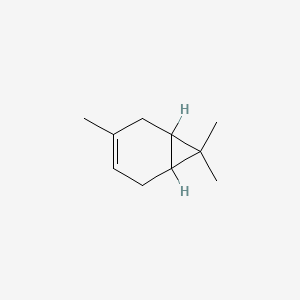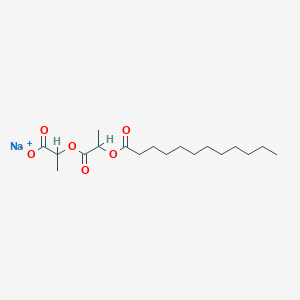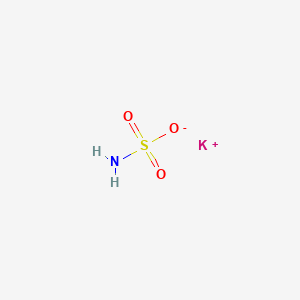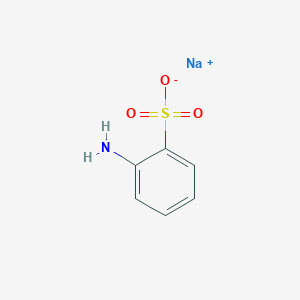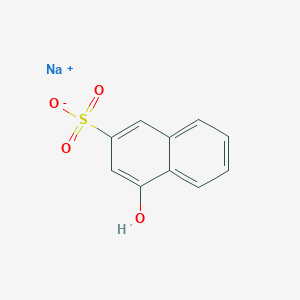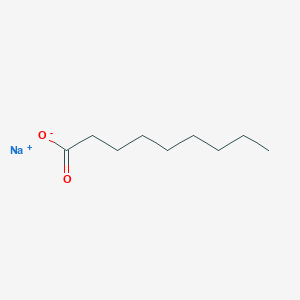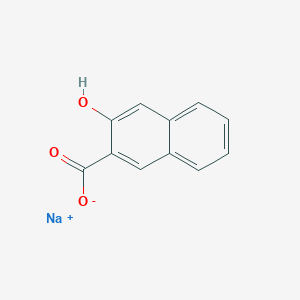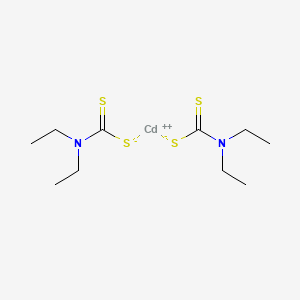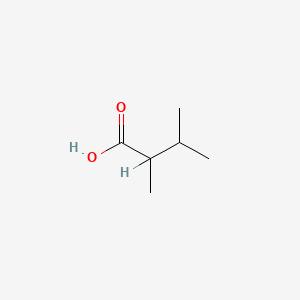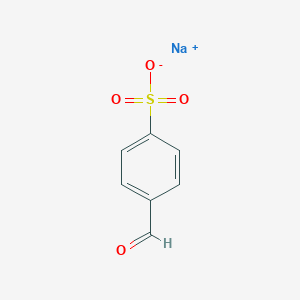
sodium;4-formylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-formylbenzenesulfonate is an organic compound with the molecular formula C7H5NaO4S. It is a sodium salt of 4-formylbenzenesulfonic acid and is characterized by the presence of a formyl group (-CHO) attached to a benzene ring, which is further substituted with a sulfonate group (-SO3Na). This compound is used as an intermediate in the synthesis of dyes and other organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 4-formylbenzenesulfonate can be synthesized from sodium p-styrenesulfonate through a series of chemical reactions. One common method involves the oxidation of sodium p-styrenesulfonate using ammonium cerium (IV) nitrate in the presence of Ru(dmp)2(H2O)22 as a catalyst. The reaction is carried out in water at room temperature under an inert atmosphere for approximately 3 hours .
Industrial Production Methods: Industrial production of sodium 4-formylbenzenesulfonate typically involves large-scale oxidation reactions using similar reagents and conditions as mentioned above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-formylbenzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group (-COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: 4-carboxybenzenesulfonate.
Reduction: 4-hydroxymethylbenzenesulfonate.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 4-formylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium 4-formylbenzenesulfonate is primarily based on its chemical reactivity. The formyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous reactions. The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Sodium 2-formylbenzenesulfonate: Similar structure but with the formyl group in the ortho position relative to the sulfonate group.
Sodium 4-methoxybenzenesulfonate: Contains a methoxy group (-OCH3) instead of a formyl group.
Sodium 4-carboxybenzenesulfonate: Contains a carboxyl group (-COOH) instead of a formyl group.
Uniqueness: Sodium 4-formylbenzenesulfonate is unique due to the presence of both a formyl group and a sulfonate group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
sodium;4-formylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S.Na/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPPRCKGVCCJSG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
